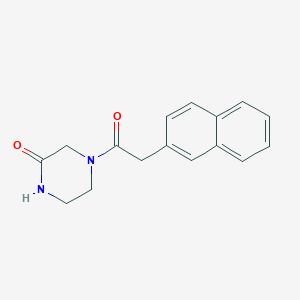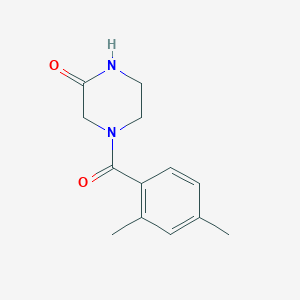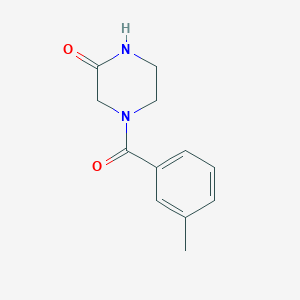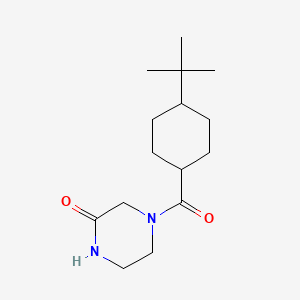![molecular formula C13H13ClN2O4S2 B7537615 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B7537615.png)
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has gained significant attention in the field of cancer research due to its potential to inhibit the growth of cancer cells.
Mechanism of Action
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide inhibits HDAC enzymes by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in histone acetylation, which promotes the expression of genes involved in cell death and differentiation. 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide also targets other proteins involved in cancer cell growth and survival, such as p21 and Bcl-2, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the invasiveness of cancer cells. It has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a potent and selective HDAC inhibitor, making it an ideal tool for studying the role of HDAC enzymes in gene expression and cancer biology. It is also relatively stable and can be stored for long periods without significant degradation. However, 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide has some limitations, such as its low solubility in water and its potential toxicity at high doses. These factors need to be taken into consideration when designing experiments using 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide.
Future Directions
There are several future directions for research on 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide treatment. Additionally, there is a need for more studies to investigate the effects of 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide on the immune system and its potential use in combination with immunotherapy. Finally, the role of 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide in epigenetic regulation and its potential use in non-cancer diseases, such as neurodegenerative diseases, is an exciting area of research.
Synthesis Methods
The synthesis of 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-aminobenzenesulfonamide in the presence of a reducing agent such as iron powder, followed by methanesulfonic acid treatment to obtain the final product. This method has been optimized to produce high yields of pure 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide.
Scientific Research Applications
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells in various types of cancer, including leukemia, colon cancer, breast cancer, and prostate cancer. 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide works by inhibiting HDAC enzymes, which play a crucial role in regulating gene expression. By inhibiting HDAC enzymes, 4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide promotes the acetylation of histones, leading to changes in gene expression and ultimately causing cancer cell death.
properties
IUPAC Name |
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S2/c1-21(17,18)15-11-4-6-12(7-5-11)16-22(19,20)13-8-2-10(14)3-9-13/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAORBSQHNFPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7537543.png)
![4-[4-(Propan-2-yl)benzoyl]piperazin-2-one](/img/structure/B7537547.png)

![4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537576.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)
![(2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B7537585.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537597.png)


![4-[2-(2-Methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537611.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7537614.png)
![4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7537632.png)